molecular formula C17H22N4O2 B2764924 1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide CAS No. 1226437-18-8

1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2764924
CAS RN: 1226437-18-8
M. Wt: 314.389
InChI Key: OXZHQIYBZSAQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide, also known as LY294002, is a small molecule inhibitor that has become an essential tool in scientific research. It was first synthesized in 1994 by Vlahos et al. and has since been used extensively in the study of various cellular processes.

Scientific Research Applications

Antiobesity Activity

Diaryl dihydropyrazole-3-carboxamides have been synthesized and evaluated for their potential antiobesity effects through CB1 receptor antagonism. These compounds, including bisulfate salts of specific diaryl dihydropyrazole-3-carboxamides, have demonstrated significant body weight reduction in vivo. This effect is attributed to their ability to suppress appetite and reduce body weight in animal models, highlighting their potential as therapeutic agents for obesity. Molecular modeling studies further support their interaction with the CB1 receptor, suggesting a mechanism of action similar to known CB1 antagonists like rimonabant (Srivastava et al., 2007).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including pyrazole derivatives, have been explored for their antimycobacterial activity. These compounds were synthesized and tested against Mycobacterium tuberculosis, with several demonstrating activities that were up to 16 times the potency of pyrazinamide. This suggests their potential utility in treating tuberculosis, especially given the need for new antimicrobial agents due to drug resistance (Gezginci et al., 1998).

Enzyme Inhibitory Activity

A series of thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, have been designed and evaluated for their enzyme inhibitory activities. These compounds have shown significant inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with some derivatives identified as potent inhibitors. This demonstrates their potential as leads for the development of new treatments for diseases associated with enzyme dysregulation (Cetin et al., 2021).

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13(2)21-8-7-16(19-21)17(22)18-14-3-5-15(6-4-14)20-9-11-23-12-10-20/h3-8,13H,9-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZHQIYBZSAQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide

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